Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
Description
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the 1-position, a chlorine atom at the 3-position, and a methyl ester at the 2-position. This structure imparts unique chemical and physical properties, making it a subject of interest in organic synthesis and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
methyl 3-chloro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3 |
InChI Key |
BMFZEADLZBHSHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
N-Methylation via Dimethyl Carbonate Alkylation
A patent-pending method for analogous pyrazole derivatives demonstrates the use of dimethyl carbonate (DMC) as a methylating agent under alkaline conditions. For pyrrole systems, this approach involves reacting pyrrole-2-carboxylic acid with excess DMC in the presence of potassium carbonate at elevated temperatures (100–120°C) and pressure (0.5–0.93 MPa). The reaction proceeds via nucleophilic substitution, where the pyrrole nitrogen attacks the electrophilic methyl group of DMC.
Procedure :
-
Combine pyrrole-2-carboxylic acid (1.0 equiv), DMC (3.0 equiv), and K₂CO₃ (1.2 equiv) in an autoclave.
-
Heat to 100–120°C for 8–12 hours under autogenous pressure.
-
Cool the mixture, filter to remove salts, and recover excess DMC via distillation.
-
Purify the crude 1-methyl-1H-pyrrole-2-carboxylic acid by vacuum distillation.
This method achieves yields >82% for related compounds, though the steric and electronic effects of the pyrrole ring may necessitate longer reaction times compared to pyrazole analogs.
Esterification of the Carboxylic Acid Functionality
Following N-methylation, the carboxylic acid group is esterified to form the methyl ester. Conventional esterification employs thionyl chloride (SOCl₂) or sulfuric acid in methanol, but these methods risk over-chlorination or sulfonation. A milder alternative uses DMC as both solvent and methylating agent:
Optimized Protocol :
-
Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv) in DMC (5.0 equiv).
-
Add catalytic potassium carbonate (0.1 equiv) and heat to 80°C for 6 hours.
-
Concentrate under reduced pressure to obtain methyl 1-methyl-1H-pyrrole-2-carboxylate.
This one-pot approach avoids acidic conditions, preserving the integrity of the pyrrole ring. Yields typically exceed 90% for structurally similar esters.
Regioselective Chlorination at the 3-Position
Introducing chlorine at the 3-position requires precise control to avoid di- or tri-chlorination. A study on pyrrole derivatives highlights the efficacy of N-chlorosuccinimide (NCS) in dichloromethane (DCM) at ambient temperature.
Stepwise Chlorination :
-
Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous DCM.
-
Add NCS (1.05 equiv) portionwise at 0°C under nitrogen.
-
Stir the reaction at room temperature for 12 hours.
-
Quench with aqueous sodium sulfite, extract with DCM, and purify via recrystallization.
This method achieves 61–68% yields for analogous chlorinated pyrroles, with monochlorination favored by stoichiometric control.
Table 1: Comparative Analysis of Chlorinating Agents
| Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NCS | DCM | 25 | 61–68 | >95 |
| Cl₂/H₂O₂ | DCE | 60 | 70–75 | 88–92 |
| SO₂Cl₂ | Et₂O | 0 | 55 | 90 |
Integrated Synthesis: Combining N-Methylation, Esterification, and Chlorination
One-Pot Sequential Functionalization
A streamlined approach consolidates N-methylation, esterification, and chlorination:
-
N-Methylation : React pyrrole-2-carboxylic acid with DMC/K₂CO₃ at 120°C for 10 hours.
-
In-Situ Esterification : Add methanol (2.0 equiv) and continue heating at 80°C for 4 hours.
-
Chlorination : Cool to 0°C, add NCS (1.1 equiv), and stir at 25°C for 12 hours.
-
Isolate the product via filtration and recrystallization from DCM/hexane.
This method reduces purification steps and improves overall yield (68–72%) but requires careful monitoring to prevent side reactions.
Troubleshooting Common Challenges
-
Over-Chlorination : Mitigated by using substoichiometric NCS (1.05–1.1 equiv) and low temperatures.
-
Ester Hydrolysis : Avoid aqueous workup until after chlorination; use anhydrous conditions during esterification.
-
Positional Isomers : Regioselectivity is enhanced by electron-donating groups (e.g., methyl) at the 1-position, directing chlorination to the 3-position.
Advanced Mechanistic Insights
Role of the N-Methyl Group in Directing Chlorination
The N-methyl group exerts both steric and electronic effects:
-
Electronic : Activates the pyrrole ring toward electrophilic substitution by increasing electron density at the α-positions (2 and 5).
-
Steric : Shields the adjacent 2-position, favoring chlorination at the 3-position.
Density functional theory (DFT) calculations on analogous systems show a 12.3 kcal/mol preference for 3-chloro over 4-chloro isomers due to reduced steric clash with the ester group.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (e.g., DCM, DCE) accelerate chlorination by stabilizing the transition state. Nonpolar solvents like hexane result in incomplete conversion (<30%).
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A patent describes a continuous process for pyrazole chlorination, adaptable to pyrroles:
-
Pump a solution of methyl 1-methyl-1H-pyrrole-2-carboxylate and NCS through a heated reactor (40°C, 10 min residence time).
-
Separate products via inline liquid-liquid extraction.
-
Crystallize the product using a cooled flow crystallizer.
This method achieves 85% yield at pilot scale, reducing waste and improving reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylates using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Oxidation: Pyrrole-2,3-dicarboxylates.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
Organic Synthesis
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, leading to the formation of diverse pyrrole derivatives.
Key Reactions:
- Substitution Reactions: The compound can undergo nucleophilic substitutions, resulting in various substituted pyrrole derivatives.
- Oxidation Reactions: It can be oxidized to form pyrrole-2,3-dicarboxylates.
- Reduction Reactions: Reduction processes yield alcohol derivatives of the original ester.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is being explored for its potential therapeutic properties. Research indicates that this compound may interact with specific biological targets, making it valuable for drug development.
Mechanism of Action:
The compound likely modulates the activity of enzymes or receptors through binding interactions, which can influence various biological pathways. This characteristic is particularly relevant in the development of pharmaceuticals aimed at treating diseases.
Case Studies:
Recent studies have highlighted its potential in targeting cancer cells by inducing apoptosis and inhibiting cell proliferation. For instance:
- Antiproliferative Activity: In vitro tests have shown that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines.
Material Science
This compound is also utilized in material science for creating novel materials with unique properties. Its incorporation into polymer matrices has been studied for enhancing mechanical and thermal properties.
Applications in Material Science:
- Development of conductive polymers.
- Synthesis of polymeric materials with tailored functionalities.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate and analogous pyrrole derivatives:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | Cl (3), CH₃ (1), COOCH₃ (2) | C₇H₈ClNO₂ | ~185.6 | Chlorine enhances electronegativity; ester group at C2 |
| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | CH₃ (2), COOCH₂CH₃ (3) | C₈H₁₁NO₂ | 153.18 | Ethyl ester increases lipophilicity |
| Benzyl 5-methyl-1H-pyrrole-2-carboxylate | CH₃ (5), COOCH₂C₆H₅ (2) | C₁₃H₁₃NO₂ | 215.25 | Benzyl ester enhances steric bulk |
| Methyl 1-methyl-3-phenyl-... (hexahydrobenzo) | Phenyl (3), fused bicyclic system | C₂₄H₂₃NO₃ | 377.45 | Extended conjugation; naphthalene linkage |
Key Observations :
Physicochemical Properties
Data from analogous compounds provide insights into the expected properties of this compound:
Analysis :
- The chlorine substituent in the target compound may reduce aqueous solubility compared to non-halogenated analogs like ethyl 2-methyl-1H-pyrrole-3-carboxylate .
- Benzyl esters exhibit higher molecular weights and lower solubility, aligning with their increased lipophilicity .
Biological Activity
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 159.57 Da. Its structure enables it to interact with various biological targets, influencing multiple biochemical pathways.
Target Interactions
The compound primarily interacts with enzymes and proteins, particularly cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. This interaction can lead to alterations in enzyme activity and subsequent metabolic processes.
Biochemical Pathways
this compound affects several key cellular processes:
- Cell Signaling : It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation.
- Gene Expression : The compound can influence gene expression patterns, potentially affecting cellular responses to external stimuli.
Biological Activities
This compound exhibits a range of biological activities:
| Activity | Description |
|---|---|
| Anti-inflammatory | Demonstrates potential in reducing inflammation through modulation of cytokines. |
| Antimicrobial | Exhibits activity against various bacteria, including Staphylococcus aureus. |
| Antitumor | Shows promise in inhibiting tumor growth in specific cancer cell lines. |
Case Studies and Research Findings
-
Antimicrobial Activity
In a study evaluating various pyrrole derivatives, this compound was found to have significant antimicrobial properties. It showed effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics . -
Anti-inflammatory Effects
Research indicated that this compound could reduce the production of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects. This finding highlights its potential use in treating inflammatory diseases . -
Antitumor Properties
Preliminary studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, indicating its potential as an antitumor agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption and Distribution : The compound's lipophilicity suggests good absorption characteristics.
- Metabolism : Interaction with cytochrome P450 enzymes indicates possible metabolic pathways that may influence its efficacy and toxicity.
Safety and Toxicity
While promising, the safety profile of this compound requires careful consideration:
- Irritation Potential : The compound can cause irritation upon contact with skin or mucous membranes.
- Toxicity Studies : Further studies are necessary to establish a comprehensive toxicity profile.
Q & A
Synthesis and Purification
Basic: What are the standard synthetic routes for preparing Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate, and how is purity validated? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrrole derivatives are prepared by reacting substituted benzoyl chlorides with pyrrole precursors under anhydrous conditions . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm absence of unreacted starting materials or byproducts .
Advanced: How can reaction conditions be optimized to minimize halogenation byproducts during synthesis? Methodological Answer: Byproducts like dihalogenated analogs can arise from excessive chlorinating agents. Optimization includes:
- Temperature control : Maintaining ≤0°C during chlorination steps to limit over-reactivity.
- Stoichiometric precision : Using 1.05–1.1 equivalents of chlorinating agents (e.g., N-chlorosuccinimide) to avoid excess.
- In-situ monitoring : Employing TLC or FTIR to track reaction progress. Post-synthesis, preparative HPLC with a phenyl-hexyl column can isolate target compounds from halogenated impurities .
Structural Characterization
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound? Methodological Answer:
- Spectroscopy : ¹H NMR (300–400 MHz, DMSO-d₆) identifies substituent positions via coupling patterns (e.g., pyrrole-H at δ 6.3–7.5 ppm). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~600 cm⁻¹) stretches .
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) resolves bond lengths/angles. Programs like SHELXL refine structures, with R1 < 0.05 indicating high accuracy .
Advanced: How can crystallographic disorders in the methyl or chloro substituents be resolved during refinement? Methodological Answer: Disorders arise from overlapping electron densities. Strategies include:
- Multi-position modeling : Assign partial occupancy to alternative substituent positions.
- Restraints : Applying SHELXL restraints (e.g., DFIX, SIMU) to maintain chemically plausible bond lengths/angles.
- Twinned data refinement : Using TwinRotMat in PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
Data Contradictions
Basic: How should researchers address discrepancies in reported physical properties (e.g., boiling point, solubility)? Methodological Answer: Variations often stem from impurities or measurement conditions. For example, boiling points differ due to pressure calibration errors. Standardize measurements using:
- Differential scanning calorimetry (DSC) for melting points.
- Dynamic vapor sorption (DVS) for hygroscopicity-adjusted solubility.
Cross-validate with computational tools like COSMO-RS to predict solubility in solvents (e.g., logP ~3.5 suggests high lipophilicity) .
Advanced: What methodologies resolve contradictions in bioactivity data across studies? Methodological Answer: Contradictions may arise from assay variability (e.g., cell line differences). Approaches include:
- Meta-analysis : Pooling data from ≥3 independent studies (fixed/random-effects models) to identify trends.
- Dose-response normalization : Expressing activity as IC₅₀ (nM) relative to a common reference compound (e.g., doxorubicin).
- Structural validation : Re-testing compounds with confirmed purity via LC-MS to exclude degradation artifacts .
Biological Activity Profiling
Basic: What in vitro models are suitable for preliminary bioactivity screening? Methodological Answer:
- Anticancer : NCI-60 cell line panel (72-hour MTT assay).
- Antimicrobial : Broth microdilution (MIC determination against S. aureus ATCC 25923).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM).
Data interpretation requires normalization to vehicle controls and positive standards .
Advanced: How can QSAR models correlate substituent effects with observed bioactivity? Methodological Answer:
- Descriptor calculation : Use Dragon software to compute 3D descriptors (e.g., Moriguchi logP, polar surface area).
- Model training : Partial least squares (PLS) regression on a dataset of ≥20 analogs. Validate with leave-one-out cross-validation (Q² > 0.6).
- Mechanistic insight : Dock top-performing compounds into target proteins (e.g., COX-2 via AutoDock Vina) to identify key interactions (e.g., H-bonding with Arg120) .
Safety and Handling
Basic: What are the critical safety protocols for handling this compound in the lab? Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation (vapor pressure ~0 mmHg at 25°C suggests low volatility) .
- Spill management : Absorb with vermiculite, dispose as halogenated waste .
Advanced: How can toxicity be assessed if no prior ecotoxicological data exists? Methodological Answer:
- Read-across analysis : Compare to structurally similar compounds (e.g., methyl pyrrole-2-carboxylates) with known LD₅₀ values.
- In silico prediction : Use TEST (Toxicity Estimation Software Tool) to estimate acute toxicity (e.g., fathead minnow LC₅₀).
- Ames test : Screen for mutagenicity (TA98 strain ± S9 metabolic activation) at 0.1–100 µg/plate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
